

# Structural Elucidation of (+)-Ledene: A Technical Guide

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## Compound of Interest

Compound Name: (+)-Ledene

CAS No.: 21747-46-6

Cat. No.: B1674692

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## Executive Summary & Molecular Identity

**(+)-Ledene** (CAS: 21747-46-6) is a tricyclic sesquiterpene hydrocarbon (

) found in the essential oils of *Melaleuca alternifolia* (Tea Tree), *Eucalyptus*, and *Ledum palustre*. It belongs to the aromadendrane class, characterized by a dimethylcyclopropane ring fused to a hydroazulene framework.

- IUPAC Name: (1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene.
- Key Structural Feature: A cis-fused 5,7-bicyclic system with an additional fused cyclopropane ring (a 5,10-cycloaromadendrane framework).
- Nomenclature Note: In literature, **(+)-Ledene** is frequently identified as viridiflorene.<sup>[1][2][3][4]</sup> While historically some debates existed regarding their exact stereochemical distinction, modern phytochemical analysis often treats them as synonymous or as double-bond isomers of aromadendrene. This guide focuses on the endocyclic double-bond isomer typically designated as **(+)-Ledene**/Viridiflorene.<sup>[2]</sup>

## Physico-Chemical Profile & Isolation

To isolate **(+)-Ledene** for structural analysis, researchers must separate it from its close structural isomer, (+)-aromadendrene, which contains an exocyclic methylene group.

Parameter	Specification
Molecular Formula	
Molecular Weight	204.35 g/mol
Physical State	Colorless to pale yellow oil
Solubility	Soluble in , , Hexane; Insoluble in
Retention Index (DB-5)	~1490 - 1500 (Distinct from Aromadendrene ~1440)

## Isolation Protocol

- Extraction: Hydrodistillation of Melaleuca leaves.
- Fractionation: Flash column chromatography on Silica Gel 60.
  - Mobile Phase: Hexane/Ethyl Acetate gradient (100:0  
95:5).
- Purification (Critical Step): Silver Nitrate (  
) impregnated silica gel chromatography is required to separate **(+)-Ledene** from mono- and bicyclic sesquiterpenes based on  
-complexation strength.
  - Elution: **(+)-Ledene** elutes after saturated hydrocarbons but before aromadendrene due to the steric hindrance of the endocyclic double bond compared to the exocyclic methylene of aromadendrene.

## Spectroscopic Elucidation

The structural proof of **(+)-Ledene** relies on distinguishing its endocyclic double bond and isopropyl group from the exocyclic methylene of aromadendrene.

## Mass Spectrometry (EI-MS)

- Molecular Ion ( ): m/z 204 (Base peak often m/z 161 or 105).
- Fragmentation:
  - 189 ( ): Loss of methyl group.
  - 161 ( ): Loss of the isopropyl radical, characteristic of the aromadendrane skeleton.

## Nuclear Magnetic Resonance (NMR)

The

<sup>1</sup>H NMR spectrum is the definitive tool for identification. The absence of exocyclic methylene protons (which typically appear at

4.6–4.7 ppm in aromadendrene) and the presence of a vinylic methyl signal confirm the Ledene structure.

### Table 1: Characteristic

<sup>1</sup>H and

<sup>13</sup>C NMR Data (in

)

Position/Group	H Shift ( , ppm)	Multiplicity ( in Hz)	C Shift ( , ppm)*	Interpretation
H-1 / H-10 (Vinyl)	5.20 - 5.40	m (broad)	~120.0 - 125.0	Endocyclic alkene proton (C-H).
Me-15 (Vinyl-Me)	1.65 - 1.70	s (broad)	~23.0	Methyl group on the double bond (C=C-CH <sub>3</sub> ).
Me-12 (Isopropyl)	0.90 - 0.95	d ( Hz)	~19.5	Isopropyl methyl A.
Me-13 (Isopropyl)	0.90 - 0.95	d ( Hz)	~21.0	Isopropyl methyl B.
Me-14 (Cyclopropyl)	0.65 - 0.75	s	~16.0	Methyl on cyclopropane ring (High field).
Cyclopropyl H	0.20 - 0.60	m	~15.0 - 25.0	Characteristic high-field multiplets of cyclopropane.
Quaternary C	—	—	~135.0 - 140.0	Alkene quaternary carbon.

Note: Chemical shifts are representative of the aromadendrane class.<sup>[5]</sup> **(+)-Ledene** is distinguished by the vinylic methyl singlet (~1.65 ppm) replacing the exocyclic methylene signals of aromadendrene.

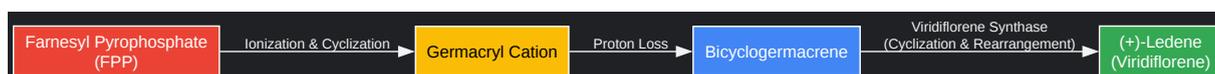
## 2D NMR Workflow for Structure Verification

- COSY (Correlation Spectroscopy): Establishes the spin system of the isopropyl group (coupling between the doublet methyls and the methine proton).

- HSQC (Heteronuclear Single Quantum Coherence): Assigns protons to their direct carbons, confirming the high-field signals belong to the cyclopropane ring carbons.
- HMBC (Heteronuclear Multiple Bond Coherence):
  - Key Correlation: The vinylic methyl protons show correlations to the quaternary alkene carbon and the adjacent methine, proving the position of the double bond is inside the ring (endocyclic) rather than outside (exocyclic).

## Biosynthetic Context

**(+)-Ledene** is biosynthesized from Farnesyl Pyrophosphate (FPP) via the Bicyclogermacrene pathway. The enzyme viridiflorene synthase (TPS31) catalyzes the cyclization.[1][2]



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Figure 1: Biosynthetic pathway from FPP to **(+)-Ledene** via the Bicyclogermacrene intermediate.[6]

## Stereochemical Assignment

The absolute configuration of **(+)-Ledene** is defined by the orientation of the cyclopropane ring relative to the hydroazulene system.

- Ring Fusion: The seven-membered and five-membered rings are cis-fused.
- Cyclopropane Orientation: The gem-dimethyl cyclopropane ring is fused in an exo orientation relative to the bridgehead hydrogens.
- NOESY Data: Strong NOE correlations are observed between the cyclopropyl methyls and the bridgehead protons, confirming the cis-fused geometry.

## References

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